N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-{[(4-chlorophenyl)thio]methyl}benzamide, commonly known as BCTMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTMB is a member of the benzamide class of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of BCTMB is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BCTMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, BCTMB may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCTMB has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BCTMB has been shown to exhibit anti-inflammatory and antioxidant effects. These effects may be due to the ability of BCTMB to modulate the activity of certain enzymes and signaling pathways that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BCTMB in lab experiments is its potential therapeutic applications. BCTMB has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, which could make it a valuable tool for studying these processes in vitro and in vivo. However, one limitation of using BCTMB in lab experiments is its relatively complex synthesis method, which could make it difficult to produce large quantities of the compound.
Future Directions
There are several potential future directions for research on BCTMB. One area of interest is in the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of BCTMB and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of BCTMB in human clinical trials.
Scientific Research Applications
BCTMB has been shown to exhibit potential therapeutic applications in a variety of scientific research studies. One of the primary areas of interest is in the treatment of cancer. BCTMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BCTMB has been shown to exhibit anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNOS/c22-18-7-9-19(10-8-18)25-13-14-1-4-16(5-2-14)21(24)23-20-12-15-3-6-17(20)11-15/h1-2,4-5,7-10,15,17,20H,3,6,11-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDJBWTZBXGKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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